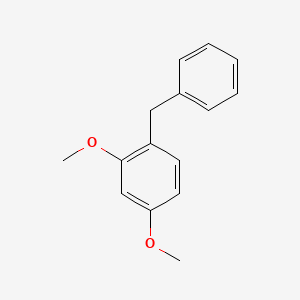

1-Benzyl-2,4-dimethoxybenzene

Description

Properties

CAS No. |

32565-33-6 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-benzyl-2,4-dimethoxybenzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-9-8-13(15(11-14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

InChI Key |

IEOVVEVOQIDCBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Benzyl 2,4 Dimethoxybenzene and Its Congeners

Classical Organic Synthesis Routes

The traditional synthesis of 1-benzyl-2,4-dimethoxybenzene relies on well-established reaction mechanisms that have been refined over time for efficiency and yield.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an alkyl group. In the context of synthesizing 1-benzyl-2,4-dimethoxybenzene, this reaction entails the benzylation of 2,4-dimethoxybenzene. The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring, facilitating the electrophilic attack by a benzyl (B1604629) cation or a related electrophilic species.

The choice of catalyst is pivotal in Friedel-Crafts reactions to generate the electrophile from the benzylating agent, typically a benzyl halide or benzyl alcohol. While traditional Lewis acids like AlCl₃ are effective, there is a growing interest in solid acid catalysts for their reusability, reduced corrosiveness, and more environmentally benign nature.

Molybdenum trioxide supported on zirconia (MoO₃/ZrO₂) is a notable example of a solid acid catalyst. The acidity of these catalysts, which is crucial for the reaction, can be influenced by the preparation method and calcination temperature. scispace.comresearchgate.net The catalytic activity of such mixed oxides is often attributed to the generation of Brønsted and Lewis acid sites on the surface. scispace.com For instance, in related systems like MoO₃/CeO₂–ZrO₂, the catalytic performance in condensation reactions was found to increase with higher molybdenum oxide loading. arabjchem.orgresearchgate.net The preparation of such catalysts typically involves the impregnation of a zirconia support with a molybdenum salt, followed by calcination at elevated temperatures. arabjchem.org

While direct studies on MoO₃/ZrO₂ for the specific benzylation of 2,4-dimethoxybenzene are not extensively documented in the provided search results, analogous solid acid catalysts like potassium iron zirconium phosphate (B84403) (K₂FeZrP₃O₁₂) have demonstrated high efficiency in the benzylation of various arenes, including those with electron-donating groups. researchgate.net

Table 1: Benzylation of Various Arenes using K₂FeZrP₃O₁₂ Catalyst under Solvent-Free Conditions researchgate.net

| Arene | Benzylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| Anisole | Benzyl bromide | 80 | 0.5 | 92 |

| Toluene (B28343) | Benzyl bromide | 80 | 0.5 | 90 |

| p-Xylene | Benzyl bromide | 80 | 1 | 88 |

| Mesitylene | Benzyl bromide | 80 | 1.5 | 85 |

This table showcases the utility of a solid acid catalyst in Friedel-Crafts benzylation, providing a model for the expected reactivity with 2,4-dimethoxybenzene.

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product in Friedel-Crafts alkylation. Key parameters include the choice of solvent, temperature, reaction time, and the molar ratio of reactants and catalyst. For activated substrates like 2,4-dimethoxybenzene, milder conditions are often sufficient.

In a typical procedure involving a solid acid catalyst, the aromatic substrate (2,4-dimethoxybenzene) would be reacted with a benzylating agent like benzyl chloride or benzyl alcohol in the presence of the catalyst. The reaction can often be performed under solvent-free conditions, which is an advantage from a green chemistry perspective. researchgate.net The temperature is a crucial parameter; for instance, with the K₂FeZrP₃O₁₂ catalyst, reactions were effectively carried out at 80°C. researchgate.net The amount of catalyst is also optimized to ensure efficient conversion without promoting side reactions. The work-up procedure for solid acid catalysts is generally straightforward, involving simple filtration to recover the catalyst for potential reuse. researchgate.net

Lithiation-Coupling Approaches

An alternative and powerful strategy for the synthesis of 1-benzyl-2,4-dimethoxybenzene involves the use of organolithium intermediates. This approach is centered on the generation of a nucleophilic aryl species from a halogenated dimethoxybenzene, which then undergoes a coupling reaction with an electrophilic benzyl source.

The key step in this methodology is the formation of an aryllithium reagent. This is typically achieved through a lithium-halogen exchange reaction, where a bromo- or iodo-substituted dimethoxybenzene is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). The starting material for the synthesis of the target molecule would be 1-bromo-2,4-dimethoxybenzene. nih.govsigmaaldrich.comchemicalbook.comsynquestlabs.comchegg.com

The lithium-halogen exchange is a rapid reaction that is usually carried out at low temperatures (e.g., -78 °C) in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. The choice of the halogen is important, with the order of reactivity being I > Br > Cl. Brominated arenes are frequently used as they offer a good balance of reactivity and stability. chemicalbook.com The resulting 2,4-dimethoxyphenyllithium is a potent nucleophile, ready to react with a suitable electrophile.

Once the 2,4-dimethoxyphenyllithium intermediate is generated, it can be reacted with an electrophile to form the desired carbon-carbon bond. For the synthesis of 1-benzyl-2,4-dimethoxybenzene, a suitable electrophile would be benzaldehyde.

The coupling reaction involves the nucleophilic addition of the aryllithium to the carbonyl carbon of benzaldehyde. This forms a lithium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield a secondary alcohol, (2,4-dimethoxyphenyl)(phenyl)methanol. This alcohol can then be reduced to the final product, 1-benzyl-2,4-dimethoxybenzene, through a variety of methods, such as catalytic hydrogenation or by using a reducing agent like triethylsilane in the presence of a strong acid.

Subsequent Reduction Pathways

The reductive cleavage of the benzyl group in dimethoxybenzene derivatives is a key transformation. A common and efficient method for this is catalytic hydrogenolysis. youtube.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The process breaks the carbon-oxygen bond of the ether, yielding the corresponding phenol (B47542) and toluene as a byproduct. youtube.com This method is known for its high yields and the clean nature of the resulting products. youtube.com

Alternative protocols for the debenzylation of ethers have been developed to accommodate various functional groups within a molecule that might be sensitive to standard hydrogenolysis conditions. organic-chemistry.org One such method employs a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for the selective cleavage of benzyl ethers under mild conditions, even in the presence of other protecting groups like silyl (B83357) ethers. organic-chemistry.org Oxidative cleavage presents another route, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be particularly effective for p-methoxybenzyl ethers due to the stabilizing effect of the methoxy group. organic-chemistry.orgacs.org Visible-light-mediated oxidative debenzylation using DDQ as a photooxidant has also been demonstrated as a strategy that can render benzyl ethers as temporary protecting groups. acs.orgmpg.de

Derivatization from Hydroquinone (B1673460) Ethers (e.g., 1,4-dimethoxybenzene)

The synthesis of 1-benzyl-2,4-dimethoxybenzene can be achieved through the derivatization of hydroquinone ethers, such as 1,4-dimethoxybenzene (B90301). A primary method for this is the Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. umkc.edunih.gov In this reaction, an alkyl group is introduced onto the aromatic ring using a strong Lewis acid catalyst. umkc.edu The two methoxy groups on 1,4-dimethoxybenzene are activating and direct incoming electrophiles to the ortho and para positions. umkc.edu

While many documented procedures for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene utilize tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to produce 1,4-di-t-butyl-2,5-dimethoxybenzene, the same principle applies to benzylation. mercer.educcsf.educhegg.com The reaction of 1,4-dimethoxybenzene with a benzylating agent such as benzyl chloride, in the presence of a suitable catalyst, would lead to the formation of the desired 1-benzyl-2,4-dimethoxybenzene. The use of catalysts like iron-zirconium oxide (Fe₂O₃/ZrO₂) has been shown to be effective for the benzylation of various aromatic compounds with benzyl chloride under solvent-free conditions. jocpr.com

The general mechanism for Friedel-Crafts alkylation involves three main steps: the formation of the electrophile (in this case, a benzyl carbocation), the nucleophilic attack of the aromatic ring on the electrophile, and finally, the rearomatization of the ring. umkc.edu

Chemo-Enzymatic and Enzymatic Synthesis Approaches

The integration of biological catalysts into synthetic routes offers a powerful and sustainable alternative to traditional chemical methods. These approaches often provide high selectivity under mild reaction conditions.

Biocatalytic Transformations in the Synthesis of Benzylated Systems

Biocatalysis is increasingly being used for the synthesis of complex molecules, including benzylated systems. Enzymes, particularly from the cytochrome P450 family, have been engineered for the selective benzylic hydroxylation of a range of aromatic substrates. nih.gov Furthermore, directed evolution of heme proteins has led to the development of enzymes capable of intermolecular benzylic C-H amidation, converting aromatic compounds into chiral amides with high enantioselectivity. nih.gov This demonstrates the potential for enzymes to functionalize the benzylic position of various substrates.

The synthesis of hydroquinone, a precursor to its ethers, can also be achieved through biocatalytic routes starting from glucose, which is a renewable feedstock. nih.gov This "green" approach circumvents the use of benzene, a volatile carcinogen. nih.gov

Cascade Reactions Incorporating Enzymatic Steps

Cascade reactions, where multiple reaction steps occur in a single pot, are of significant interest in organic synthesis due to their efficiency. mdpi.com Chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, have been developed for the synthesis of various valuable compounds. mdpi.comresearchgate.net

For instance, a one-pot, two-step catalytic cascade has been developed for the synthesis of bis(2-substituted benzofuran) derivatives by combining a copper-catalyzed chemical reaction with the action of a P450 enzyme. mdpi.com Another example is the synthesis of substituted benzimidazoles through a two-step continuous flow system involving an enzymatic electrochemical cascade. rsc.org These examples highlight the potential for designing cascade reactions that could lead to the synthesis of benzylated aromatic compounds like 1-benzyl-2,4-dimethoxybenzene by integrating enzymatic steps with compatible chemical transformations. rsc.org

Enzymatic Deprotection Strategies (e.g., Cleavage of Benzyl Moieties)

Enzymes offer a mild and selective means of cleaving protecting groups, including benzyl moieties. Vanillyl alcohol oxidase (VAO), a flavoprotein from Penicillium simplicissimum, is a well-studied enzyme that catalyzes the oxidation of various phenolic compounds. nih.govwikipedia.org This enzyme and its variants have been shown to be effective in the cleavage of benzyl ethers. rug.nlconicet.gov.ar

The catalytic mechanism of VAO involves two main half-reactions: the reduction of the flavin cofactor by the substrate and the subsequent reoxidation of the reduced flavin by molecular oxygen. wur.nl This enzymatic approach provides a valuable tool for the deprotection of benzyl groups under gentle conditions. Other enzymes, such as esterases from Bacillus subtilis and lipases from Candida antarctica, have also been shown to effectively cleave benzyl esters, offering a mild and selective method for the removal of this protecting group from a variety of substrates. acs.orgnih.gov

Chemical Reactivity and Mechanistic Transformations of 1 Benzyl 2,4 Dimethoxybenzene Systems

Oxidative Transformations to Quinone and Diquinone Species

The oxidation of 1,4-dimethoxybenzene (B90301) derivatives is a primary method for synthesizing quinones, a class of compounds with significant biological relevance. informahealthcare.commdpi.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a frequently utilized oxidizing agent for this transformation. informahealthcare.commdpi.comresearchgate.net These reactions can yield both simple quinones and diquinones, with the product ratio being influenced by various factors. informahealthcare.com

Ceric ammonium nitrate (CAN) is a versatile and effective reagent for the oxidation of hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. mdma.ch The reaction is typically fast, proceeding at room temperature in aqueous acetonitrile (B52724). mdma.ch The mildness and selectivity of CAN allow for its use with a variety of functional groups. mdma.ch

The method of adding the oxidant, ceric ammonium nitrate (CAN), to the solution of the 1,4-dimethoxybenzene derivative significantly impacts the ratio of quinone to diquinone products. mdpi.comresearchgate.net By controlling the addition of CAN, it is possible to selectively synthesize either the quinone or the corresponding diquinone from the same starting material. mdpi.com This control is crucial for directing the reaction towards the desired product. researchgate.net

For instance, in the oxidation of 2-(4-benzyl-substituted)-1,4-dimethoxybenzene derivatives, different reaction protocols involving the mode of CAN addition were employed to selectively obtain either quinones or diquinones. mdpi.com This highlights the critical role of reaction conditions in determining the outcome of these oxidations.

Table 1: Effect of Oxidant Addition on Product Ratios

| Starting Material | Oxidant Addition Method | Major Product | Reference |

| 2-(4-benzyl-substituted)-1,4-dimethoxybenzene | Protocol A | Quinone | mdpi.com |

| 2-(4-benzyl-substituted)-1,4-dimethoxybenzene | Protocol B | Diquinone | mdpi.com |

Note: Specific details of Protocol A and Protocol B are dependent on the desired product and are outlined in the referenced literature.

The electronic properties of substituents on the 1,4-dimethoxybenzene ring play a profound role in determining the products of oxidation with CAN. informahealthcare.com A correlation has been observed between the Hammett σp value of a substituent and the yield of the corresponding diquinone. informahealthcare.com

Electron-donating groups: Weak to moderate electron-donating groups, such as alkyl or acylamino groups, tend to favor the formation of diquinones in good yields. informahealthcare.com

Strong electron-donating or moderate electron-withdrawing groups: Substrates with these types of substituents generally result in lower yields of diquinones, instead producing simple quinones, nitrated products, or failing to react. informahealthcare.com

This relationship allows for a degree of predictability in synthesizing diquinones. If a diquinone is the desired product, selecting a 1,4-dimethoxybenzene derivative with a mild electron-donating substituent is advisable. informahealthcare.com Conversely, to avoid diquinone formation, a substrate with a strong electron-donating or an electron-withdrawing group should be chosen. informahealthcare.com

Table 2: Influence of Substituents on Diquinone Yield

| Substituent Type | Example Groups | Diquinone Yield | Reference |

| Weak to Moderate Electron-Donating | Alkyl, Acylamino | Good | informahealthcare.com |

| Strong Electron-Donating | Methoxy (B1213986), Hydroxy | Low to None | informahealthcare.com |

| Moderate Electron-Withdrawing | Halogens, Esters | Low to None | informahealthcare.com |

Quinones and their corresponding hydroquinones form a reversible redox couple, a fundamental characteristic that underlies their biological and chemical functions. cdnsciencepub.comjackwestin.com The transformation between the oxidized (quinone) and reduced (hydroquinone) states involves a two-electron, two-proton transfer process. cdnsciencepub.comjackwestin.com This redox activity is central to their role in biological electron transport chains, such as in the case of ubiquinone (coenzyme Q). jackwestin.com

The redox potential of a quinone/hydroquinone system is sensitive to the surrounding chemical environment, particularly the pH of the solution. osti.gov In aprotic media, the oxidation of 1,4-hydroquinone can be irreversible, while in aqueous solutions, the process is typically reversible. cdnsciencepub.com The presence of intramolecular hydrogen bonds in hydroquinone derivatives can also significantly alter their redox properties, leading to reversible oxidation processes where the protons are transferred concurrently with the electrons. cdnsciencepub.com

The study of the relationship between the one-electron and two-electron/two-proton reduction potentials of various quinones has revealed complex, non-linear correlations. nih.gov These relationships are influenced by factors such as intramolecular hydrogen bonding, the presence of halogen or charged substituents, and steric effects. nih.gov Understanding these factors is crucial for designing quinones with specific redox properties for various applications. nih.gov

Ceric Ammonium Nitrate (CAN) Mediated Oxidation

Electrophilic Aromatic Substitution (SEAr) Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The substituents already present on the aromatic ring significantly influence both the rate of the reaction and the position of the new substituent (regioselectivity). wikipedia.orgvanderbilt.edu

In substituted benzene (B151609) rings, the existing substituents direct incoming electrophiles to specific positions. youtube.comyoutube.com These substituents are classified as either ortho-para directing or meta directing. wikipedia.org

Activating Groups: Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic attack and are typically ortho-para directors. wikipedia.orgvanderbilt.eduyoutube.com They stabilize the carbocation intermediate formed during the reaction through inductive or resonance effects. wikipedia.org Examples include alkyl, alkoxy (like dimethoxy), and amino groups.

Deactivating Groups: Electron-withdrawing groups (EWGs) deactivate the ring and are generally meta directors. wikipedia.orgyoutube.comyoutube.com They destabilize the carbocation intermediate. vanderbilt.edu

In the case of 1-benzyl-2,4-dimethoxybenzene, the two methoxy groups are strong activating, ortho-para directing groups. libretexts.org The benzyl (B1604629) group is a weakly activating, ortho-para director. youtube.com The combined effect of these groups will direct incoming electrophiles to the positions that are most activated. The positions ortho and para to the strongly activating methoxy groups are highly favored. Specifically, the C5 position is ortho to the C4-methoxy group and para to the C2-methoxy group, making it highly activated. The C3 position is ortho to both methoxy groups, but may experience some steric hindrance. The C6 position is ortho to the C1-benzyl group and meta to the C4-methoxy group. Therefore, electrophilic substitution is most likely to occur at the C5 position due to the powerful directing effects of the two methoxy groups.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect | Reference |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | libretexts.org |

| -CH₂Ph (Benzyl) | Activating | Ortho, Para | youtube.com |

| -NO₂ (Nitro) | Deactivating | Meta | libretexts.org |

| -C=O (Carbonyl) | Deactivating | Meta | libretexts.org |

Nucleophilic Reactions and Aryne Intermediates

While less common than electrophilic substitution for electron-rich rings, nucleophilic substitution can occur under specific conditions, often proceeding through highly reactive aryne intermediates.

Arynes, or dehydroarenes, are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents. wikipedia.org They are typically generated from aryl halides in the presence of a strong base. ias.ac.inresearchgate.net For a halogenated dimethoxybenzene, the generation of a dimethoxybenzyne intermediate would proceed via a 1,2-elimination mechanism. This involves the deprotonation of a hydrogen atom ortho to the halogen by a strong base (e.g., sodium amide), followed by the expulsion of the halide ion. ias.ac.in

The regioselectivity of the initial deprotonation is influenced by the electronic effects of the substituents. The electron-donating methoxy groups can influence the acidity of adjacent ring protons. The formation of the aryne can lead to a mixture of products, as the incoming nucleophile can attack either of the two carbons of the formal triple bond. ias.ac.in

Modern methods for aryne generation offer milder conditions and greater functional group compatibility. One such method involves the use of aryl(TMP)iodonium salts (where TMP = 2,4,6-trimethoxyphenyl) which can generate arynes via deprotonation/elimination using a weak base like potassium phosphate (B84403). nih.gov Another established precursor is o-silylaryl triflate, which generates arynes upon treatment with a fluoride (B91410) source. researchgate.net These methods avoid the harsh conditions of strong bases, expanding the synthetic utility of aryne chemistry. nih.govresearchgate.net

Table 2: Methods for Aryne Generation

| Precursor Type | Reagents | Mechanism | Reference |

| Aryl Halide | Strong Base (e.g., NaNH₂) | Deprotonation/Elimination | wikipedia.orgias.ac.in |

| o-Silylaryl Triflate | Fluoride Source (e.g., CsF) | Fluoride-induced Elimination | researchgate.net |

| Aryl(TMP)iodonium Salt | Weak Base (e.g., K₃PO₄) | Deprotonation/Elimination | nih.gov |

Photoinduced Electron Transfer Phenomena

Dimethoxybenzene moieties are frequently incorporated into larger molecular systems to study photoinduced electron transfer (PET) processes, which are fundamental to fields like artificial photosynthesis and molecular electronics.

In donor-acceptor (D-A) dyads, a dimethoxybenzene unit can function as part of an electron-donating component or a bridging unit. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, creating a charge-separated state. preprints.orgnih.gov

Studies on dyads containing dimethoxybenzene or related structures have provided insights into the factors governing PET. For example, in donor-bridge-acceptor systems, the rate and efficiency of charge separation and recombination are influenced by several factors:

Driving Force (ΔG): The free energy change associated with the electron transfer process.

Reorganization Energy (λ): The energy required to structurally distort the reactants into the product geometries.

Electronic Coupling (V): The extent of electronic interaction between the donor and acceptor, which is dependent on their distance and relative orientation. nih.gov

In some systems, such as chlorin-quinone dyads, it has been shown that PET can occur in the Marcus inverted region, where increasing the driving force beyond the reorganization energy leads to a decrease in the electron transfer rate. nih.gov Symmetry control of the donor and acceptor orbitals can also have a profound effect, with studies showing that weaker electronic coupling can sometimes lead to more efficient PET by suppressing the reverse reaction. nih.gov Dimethoxybenzene derivatives have also been investigated as core components in non-fullerene acceptors for organic solar cells, where their electronic properties are tuned to optimize charge transfer and device efficiency. acs.org

Table 3: Factors Influencing Photoinduced Electron Transfer in Dyads

| Factor | Description | Impact on PET Rate | Reference |

| Driving Force | Free energy change of the reaction. | Increases rate in the normal region, decreases in the inverted region. | rsc.org |

| Solvent Polarity | Affects the stability of the charge-separated state. | Can influence both rate and efficiency. | rsc.org |

| Electronic Coupling | Orbital overlap between donor and acceptor. | Generally, a stronger coupling increases the rate, but can lead to suppression in the inverted region. | nih.gov |

| Symmetry | Symmetry of donor and acceptor orbitals. | Can control electronic coupling and pathway of electron transfer. | nih.gov |

Radical Reactions and Mechanistic Pathways

Dimethoxybenzene systems can participate in radical reactions, particularly through the formation of semiquinone species, which are important intermediates in various biological and chemical redox processes.

Hydroquinones, the reduced form of quinones, are structurally related to dimethoxybenzenes (which can be considered di-ethers of hydroquinone). Hydroquinones can be oxidized to quinones, which can then undergo a one-electron reduction to form semiquinone radical anions (SQ•⁻). nih.govresearchgate.net This process is a key step in the redox cycling of quinones. nih.gov

The formation of semiquinone radicals can be achieved through several pathways:

Enzymatic Reduction: Enzymes such as xanthine (B1682287) oxidase can catalyze the one-electron reduction of a quinone to its corresponding semiquinone radical. nih.gov

Chemical Reduction: Pulse radiolysis can be used to generate hydrated electrons that reduce a quinone-containing species to a semiquinone. nih.gov

Autoxidation: In alkaline solutions, hydroquinones can undergo autoxidation to form semiquinone radicals. nih.gov

Comproportionation: The reaction between a quinone and its corresponding hydroquinone can generate the semiquinone radical. nih.gov

These semiquinone radicals are often transient but can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov The stability and subsequent reactivity of the semiquinone radical are highly dependent on the substituents on the aromatic ring and the surrounding environment. capes.gov.br For instance, the reaction of semiquinone radicals with molecular oxygen can produce superoxide (B77818), leading to oxidative stress in biological systems. nih.gov

Table 4: Generation of Semiquinone Radicals

| Method | Description | Detection | Reference |

| Enzymatic Reduction | One-electron reduction of a quinone catalyzed by an enzyme (e.g., Xanthine Oxidase). | EPR Spectroscopy | nih.gov |

| Oxidation of Hydroquinone | One-electron oxidation of a hydroquinone by peroxidases or autoxidation at high pH. | EPR Spectroscopy | nih.gov |

| Pulse Radiolysis | Reduction by hydrated electrons generated by a pulse of high-energy radiation. | Spectrophotometry | nih.gov |

| Comproportionation | Reaction between a quinone and a hydroquinone. | EPR Spectroscopy | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete structural picture of 1-Benzyl-2,4-dimethoxybenzene.

¹H NMR Analysis In ¹H NMR, the chemical environment of each proton in the molecule determines its chemical shift (δ), reported in parts per million (ppm). The spectrum for 1-Benzyl-2,4-dimethoxybenzene is expected to show distinct signals corresponding to the different types of protons: those on the unsubstituted benzyl (B1604629) ring, the protons of the methylene (B1212753) (-CH₂-) bridge, the protons on the substituted dimethoxybenzene ring, and the protons of the two methoxy (B1213986) (-OCH₃) groups. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (singlet, doublet, triplet, etc.) reveal the number of adjacent protons.

¹³C NMR Analysis ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Benzyl-2,4-dimethoxybenzene will produce a distinct signal. The expected spectrum would show signals for the two methoxy carbons, the methylene bridge carbon, and the various aromatic carbons in both the benzyl and dimethoxybenzene rings. The chemical shifts of the carbons attached to oxygen atoms appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Benzyl-2,4-dimethoxybenzene This table is illustrative, based on the expected chemical environments within the molecule.

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Aromatic H (Benzyl ring) | ~7.2-7.4 | Multiplet | Protons on the unsubstituted phenyl group. |

| Aromatic H (Dimethoxybenzene ring) | ~6.4-7.1 | Multiplet/Singlet | Protons on the substituted ring, shifted upfield by electron-donating methoxy groups. | |

| Methylene H (-CH₂-) | ~3.9-4.1 | Singlet | Two protons of the benzyl methylene bridge. | |

| Methoxy H (-OCH₃) | ~3.7-3.8 | Two Singlets | Two distinct signals for the six protons of the two non-equivalent methoxy groups. | |

| ¹³C NMR | Aromatic C (C-O) | ~158-161 | - | Carbons on the dimethoxybenzene ring directly bonded to oxygen. |

| Aromatic C | ~98-140 | - | Remaining aromatic carbons from both rings. | |

| Methoxy C (-OCH₃) | ~55-56 | - | Carbons of the two methoxy groups. | |

| Methylene C (-CH₂-) | ~35-40 | - | Carbon of the benzyl methylene bridge. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 1-Benzyl-2,4-dimethoxybenzene, the IR spectrum would confirm the presence of its key structural features. Analysis of the spectrum would reveal characteristic absorption bands for C-H bonds in the aromatic rings and the methylene group, C=C bonds within the aromatic rings, and the C-O ether linkages. newcastle.edu.au

Table 2: Predicted IR Absorption Bands for 1-Benzyl-2,4-dimethoxybenzene This table is illustrative, based on characteristic functional group frequencies.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |

| 1610-1580, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1250-1200, 1050-1020 | C-O Stretch | Aryl Ether (-O-CH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For 1-Benzyl-2,4-dimethoxybenzene (C₁₅H₁₆O₂), the expected exact mass is approximately 228.1150 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. Furthermore, characteristic fragments would be observed, with the most prominent likely being the tropylium (B1234903) ion (m/z 91) resulting from the stable benzyl cation, a hallmark of benzyl-substituted compounds. Other fragments would arise from the loss of methoxy groups. newcastle.edu.au

Table 3: Predicted Mass Spectrometry Fragments for 1-Benzyl-2,4-dimethoxybenzene This table is illustrative, based on the expected molecular structure and common fragmentation pathways.

| m/z Value | Possible Ion Fragment | Description |

|---|---|---|

| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are crucial for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a reaction and determine the purity of the product. 1-Benzyl-2,4-dimethoxybenzene, being a relatively nonpolar ether, would be analyzed on a silica (B1680970) gel plate (polar stationary phase) using a nonpolar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. Its Retention Factor (Rf) value would be higher (travel further up the plate) than more polar impurities.

High-Performance Liquid Chromatography (HPLC) For high-resolution separation and quantitative purity analysis, reversed-phase HPLC is the method of choice. In this technique, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time of 1-Benzyl-2,4-dimethoxybenzene would be recorded, and the area of its peak relative to any impurity peaks would be used to calculate its purity.

Table 4: Typical Chromatographic Conditions for Analysis This table provides representative conditions for the analysis of moderately nonpolar compounds like 1-Benzyl-2,4-dimethoxybenzene.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | UV Light (254 nm) |

| HPLC | C18 Reverse-Phase Column | Acetonitrile:Water Gradient | UV Detector (e.g., at 254 nm) |

Strategic Applications in Organic Synthesis and Functional Materials Design

Role as a Chemical Building Block in Complex Molecule Synthesis

The intrinsic architecture of 1-benzyl-2,4-dimethoxybenzene makes it a valuable starting point for the construction of elaborate molecular frameworks. The substituted benzene (B151609) ring can participate in a variety of coupling and functionalization reactions, allowing for the stepwise assembly of more complex structures.

Precursor in Natural Product Analog Synthesis (e.g., Popolohuanone E analogs)

The total synthesis of complex natural products often relies on a convergent strategy where key fragments of the target molecule are synthesized independently before being joined. While no literature explicitly details the use of 1-benzyl-2,4-dimethoxybenzene for the synthesis of Popolohuanone E, the synthesis of its analogs, such as 8-O-methylpopolohuanone E, demonstrates the critical role of related dimethoxybenzene derivatives. acs.orgnih.gov

In a reported enantioselective synthesis of an 8-O-methyl analog of Popolohuanone E, a key step involves the coupling of a complex cis-fused decalin segment with a functionalized and brominated dimethoxybenzene unit. acs.org Another biomimetic strategy toward the core structure of Popolohuanone E proceeds through the oxidative dimerization of a protected 6'-hydroxyarenarol, which itself is derived from dimethoxy-substituted precursors. acs.orgnih.gov These syntheses underscore the importance of dimethoxybenzene-containing fragments as essential building blocks for constructing the complex polycyclic system of Popolohuanone E and its congeners. The general strategy highlights how precursors like 1-benzyl-2,4-dimethoxybenzene could be modified (e.g., through bromination or other functionalization) to serve as key components in the assembly of such natural product analogs.

Scaffold for Diversity-Oriented Synthesis (DOS) Campaigns

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to probe biological space and discover new therapeutic agents. cam.ac.uk The success of a DOS campaign often hinges on the choice of a starting scaffold that can be elaborated into a wide variety of distinct molecular architectures. cam.ac.ukresearchgate.net

While 1-benzyl-2,4-dimethoxybenzene has not been explicitly documented as a starting scaffold in major DOS campaigns, its structure possesses features that make it a highly suitable candidate. DOS strategies often begin with natural product-like scaffolds or privileged structures known to interact with biological targets. beilstein-journals.org The dimethoxybenzene core of the molecule provides multiple sites for functionalization (appendage diversity) and can serve as an anchor point for building complex polycyclic systems (scaffold diversity). researchgate.netnih.gov For example, the aromatic ring can undergo various electrophilic substitution or cross-coupling reactions, while the benzylic position can be further modified. This potential allows for a branching synthesis pathway where a common precursor can be converted into a library of compounds with distinct skeletons, a hallmark of effective DOS. beilstein-journals.org

Development of Protecting Groups for Synthetic Transformations

Protecting groups are fundamental tools in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The design of novel protecting groups with unique cleavage conditions is an ongoing area of research.

Design of Oxidatively Labile Benzyl-Type Protecting Groups (e.g., DIMON)

Benzyl (B1604629) ethers are common protecting groups for alcohols due to their general stability, but their removal often requires harsh reductive conditions like hydrogenolysis, which can be incompatible with sensitive functional groups. wikipedia.orgorganic-chemistry.org To overcome this, significant effort has been invested in developing benzyl-type protecting groups that can be removed under milder, oxidative conditions. organic-chemistry.orgnih.gov

The electron-donating methoxy (B1213986) groups on the 2- and 4-positions of the benzene ring in 1-benzyl-2,4-dimethoxybenzene make the corresponding 2,4-dimethoxybenzyl (DMB) ether highly susceptible to oxidative cleavage. This increased reactivity allows the DMB group to be removed with mild oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under conditions that leave standard benzyl (Bn) or p-methylbenzyl (MBn) ethers intact, providing valuable orthogonality in protecting group strategies. acs.org

Inspired by this principle, researchers have developed other highly labile, oxidatively removable protecting groups. A notable example, though based on a naphthalene (B1677914) system, is the 1,4-dimethoxynaphthalene-2-methyl ('DIMON') protecting group. rsc.org The DIMON group was specifically designed for the synthesis of polyunsaturated lipids, where standard deprotection methods could damage the delicate polyene structures. It can be selectively cleaved under oxidative conditions without harming these sensitive acyl groups, demonstrating the power of tuning the electronic properties of an aromatic system to create highly specialized and chemoselective protecting groups. rsc.org

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Feature |

|---|---|---|---|

| Benzyl | Bn | H₂, Pd/C (Reductive Hydrogenolysis) | Robust, generally stable |

| p-Methoxybenzyl | PMB | DDQ, CAN (Oxidative) | More labile than Bn |

| 2,4-Dimethoxybenzyl | DMB | DDQ, TFA (Mildly Oxidative/Acidic) | Highly labile, easily cleaved |

| 1,4-Dimethoxynaphthalene-2-methyl | DIMON | DDQ (Oxidative) | Extremely labile; for highly sensitive substrates |

Advanced Synthetic Methodologies

The integration of different synthetic disciplines can lead to novel and highly efficient pathways for creating complex molecules. Combining the precision of chemical synthesis with the selectivity of enzymatic catalysis offers powerful solutions to long-standing synthetic challenges.

Chemo-Enzymatic Integration in Total Synthesis

Chemo-enzymatic synthesis merges the power of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. nih.govmdpi.commonash.edu This approach is particularly valuable for introducing specific stereochemistry or performing transformations on complex substrates where chemical methods may fail or require extensive protecting group manipulations. rsc.orgrsc.org

Applications in Redox Systems and Electron Transport Studies

The unique electronic characteristics of the dimethoxybenzene core, which can be fine-tuned by the introduction of various substituents, make its derivatives, including 1-Benzyl-2,4-dimethoxybenzene, promising candidates for applications in redox systems and for studies of electron transport phenomena. The electron-donating nature of the methoxy groups significantly influences the redox potential of the benzene ring and its ability to participate in electron transfer processes.

Research into dimethoxybenzene derivatives has revealed their potential as redox-active materials. For instance, theoretical calculations using density functional theory (DFT) have shown that the oxidation potential of 1,4-dimethoxybenzene (B90301) can be systematically altered by the addition of electron-donating or electron-withdrawing groups to the aromatic ring. nih.gov Specifically, electron-donating substituents decrease the oxidation potential, while electron-withdrawing groups increase it. nih.gov This tunability is a key feature for designing molecules with specific redox properties for applications such as redox flow batteries and as overcharge protection additives in lithium-ion batteries. nih.govpku.edu.cn

The benzyl group in 1-Benzyl-2,4-dimethoxybenzene acts as a substituent on the dimethoxybenzene core. The influence of such a substituent on the electron density of the benzene ring is a combination of inductive and resonance effects. libretexts.orgyoutube.com Alkyl groups, like the benzyl group, are generally considered to be weakly electron-donating through an inductive effect, which involves the polarization of the sigma bonds. libretexts.org This effect can lead to a slight increase in the electron density of the aromatic ring, thereby lowering its oxidation potential compared to the unsubstituted ring.

The study of electron transport in single molecules has highlighted the importance of molecular structure, conjugation, and energy levels (HOMO-LUMO gap) in determining conductance. nih.gov The benzene ring itself is a fundamental unit in molecular electronics, and its conductance can be modulated by substituents. The presence of the dimethoxy and benzyl groups in 1-Benzyl-2,4-dimethoxybenzene will affect its frontier orbital energies and, consequently, its electron transport characteristics.

The following table summarizes the calculated oxidation potentials of various substituted 1,4-dimethoxybenzene derivatives, illustrating the impact of different functional groups on this key electrochemical property.

| Compound Name | Substituent(s) | Calculated Oxidation Potential (V vs. Li/Li+) |

| 1,4-Dimethoxybenzene | None | 4.13 nih.gov |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | 2,5-di-tert-butyl | Not specified, but used as a reference for subtractive design nih.gov |

| 2,3-Dimethyl-1,4-dimethoxybenzene | 2,3-dimethyl | Favorable electrochemical characteristics reported nih.gov |

| 2,5-Dimethyl-1,4-dimethoxybenzene | 2,5-dimethyl | Favorable electrochemical characteristics reported nih.gov |

| Substituted 1,4-dimethoxybenzenes | Electron-donating groups | Generally lower than 4.13 V nih.gov |

| Substituted 1,4-dimethoxybenzenes | Electron-withdrawing groups | Generally higher than 4.13 V nih.gov |

Table 1. Calculated Oxidation Potentials of Substituted 1,4-Dimethoxybenzene Derivatives. This table is based on data from theoretical studies and provides a comparative view of how substituents influence the redox properties of the dimethoxybenzene core.

Mechanistic Biological Investigations Relevant to 1 Benzyl 2,4 Dimethoxybenzene Scaffolds Focus on Molecular Interactions and Chemical Pathways

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

The concept of redox cycling is central to the bioactivity of many aromatic compounds, particularly those that can be metabolized to quinone structures. This process involves the sequential reduction and oxidation of a molecule, which can lead to the generation of reactive oxygen species (ROS). While direct studies on 1-benzyl-2,4-dimethoxybenzene are limited, the metabolic fate of related compounds provides a basis for understanding its potential to engage in redox cycling.

Quinone compounds can undergo a one-electron reduction to form a semiquinone radical. This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases. Under aerobic conditions, the semiquinone radical can then transfer an electron to molecular oxygen to generate a superoxide (B77818) anion radical (O₂•−), while regenerating the parent quinone mdpi.comresearchgate.net. This cycle can repeat, leading to the continuous production of superoxide and other ROS, which can induce oxidative stress within cells.

For instance, benzene (B151609) itself is known to be metabolized into compounds like hydroquinone (B1673460), which can then be bioactivated to potent inhibitors of cellular enzymes. nih.gov This bioactivation is a critical step in its mechanism of toxicity. Similarly, the 1-benzyl-2,4-dimethoxybenzene structure could potentially be metabolized, leading to the formation of quinone-like derivatives capable of redox cycling.

Molecular Basis of Interactions with Biological Targets

The interaction of small molecules with biological targets such as enzymes is a cornerstone of pharmacology. The 1-benzyl-2,4-dimethoxybenzene scaffold and its derivatives have been explored in the context of enzyme inhibition.

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. nih.gov Inhibition of this enzyme is a known mechanism for some anticancer drugs. Metabolites of benzene, such as 1,4-benzoquinone, have been shown to be direct inhibitors of human topoisomerase II. nih.gov Phenolic metabolites of benzene can also inhibit this enzyme after being bioactivated by peroxidases. nih.gov Given that 1-benzyl-2,4-dimethoxybenzene possesses a benzene ring, it is plausible that its metabolites could also interfere with topoisomerase II activity, representing a potential mechanism for any observed cytotoxicity. nih.govnih.gov

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, making it a key target in the treatment of hormone-dependent breast cancer. nih.govnih.gov Non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole, often feature a heterocyclic ring (like a triazole) that coordinates with the heme iron of the enzyme, and an aromatic portion that interacts with the active site. nih.govwikipedia.org The binding site of aromatase has been shown to interact with polar residues like D309 and T310, as well as aromatic (F134, F221, W224) and non-polar (A306, A307, V370, L372, L477) residues. mdpi.com While 1-benzyl-2,4-dimethoxybenzene itself is not a known aromatase inhibitor, its benzyl (B1604629) and dimethoxybenzene moieties could be incorporated into more complex structures designed to fit into the aromatase active site. For example, derivatives with a 4-benzyl group have been studied for their aromatase inhibitory potential. nih.gov

The 1,4-quinone moiety is a key feature in many biologically active compounds, exhibiting a wide range of effects including anticancer, antioxidant, and antimicrobial properties. mdpi.com The bioactivity of quinones is often linked to their ability to undergo redox cycling, as mentioned earlier, and to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles like cysteine residues in proteins.

The 1-benzyl-2,4-dimethoxybenzene scaffold can be considered a precursor to quinone derivatives. Metabolic demethylation and oxidation of the dimethoxybenzene ring could yield a quinone structure. The nature and position of substituents on the quinone ring are critical for its biological activity. For example, a series of quinone-based compounds (ABQ-1-17) were identified as having anti-leukemic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies in Chemical Libraries

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies on 1-benzyl-2,4-dimethoxybenzene are not widely published, studies on related structures provide valuable insights into how modifications of this scaffold might influence its interactions with biological targets.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the substitution pattern on the benzyl group was found to be important for their inhibitory potency against the USP1/UAF1 deubiquitinase complex. nih.gov Similarly, in a study of acetylcholinesterase inhibitors, the presence of a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core structure was key to its high potency. nih.gov The dimethoxy substitution pattern was also found to be important in this case. nih.gov

In another study on inhibitors of the Keap1-Nrf2 protein-protein interaction, it was observed that for O-linked analogs containing a benzyl fragment, a 4-methyl substituent was the most active. nih.gov This suggests that substitutions at the para position of the benzyl ring in a 1-benzyl-2,4-dimethoxybenzene scaffold could be a fruitful area for further investigation.

The following table summarizes findings from SAR studies on compounds containing moieties related to 1-benzyl-2,4-dimethoxybenzene:

| Compound Series | Target | Key Structural Features for Activity | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Substitutions on the benzyl group | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives | Acetylcholinesterase | 1-benzyl and 5,6-dimethoxy substitutions | nih.gov |

| 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids | Keap1-Nrf2 protein-protein interaction | 4-methyl substitution on O-linked benzyl fragment | nih.gov |

| 1,2,4-Triazole derivatives | Various enzymes | Substitutions on phenyl rings | nih.gov |

Insights into One-Electron Reduction Processes and Their Biological Consequences

The process of one-electron reduction is fundamental to the mechanism of action of certain bioactive compounds, particularly those targeting parasites. A study on 2,5-dimethoxy nitrobenzene (B124822) derivatives, which share the dimethoxybenzene core with 1-benzyl-2,4-dimethoxybenzene, provides significant insights here.

In this research, the electrochemical reduction of these nitrobenzene compounds was investigated. researchgate.net It was found that in mixed aqueous/organic media, these compounds undergo a one-electron reduction to form a relatively stable nitro radical anion. researchgate.net The biological consequence of this was correlated with in vivo studies of oxygen consumption in Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The generation of these radical anions is thought to be a key step in the trypanocidal activity of some nitroaromatic compounds, as these radicals can lead to oxidative stress that is detrimental to the parasite.

This suggests that if the 1-benzyl-2,4-dimethoxybenzene scaffold were to be modified with a suitable electron-accepting group, such as a nitro group, it could potentially be developed into a compound with antiparasitic activity mediated by a one-electron reduction process. The stability and reactivity of the resulting radical anion would be a critical factor in its biological efficacy.

Q & A

Q. What are the recommended synthetic pathways for 1-Benzyl-2,4-dimethoxybenzene, and how can reaction conditions be optimized?

A common approach involves benzylation of 2,4-dimethoxybenzene using benzyl chloride derivatives under Friedel-Crafts alkylation conditions (e.g., TiCl₄ as a Lewis acid catalyst). Optimization includes controlling stoichiometry (e.g., molar ratios of benzyl chloride to dimethoxybenzene) and reaction time to minimize byproducts like polyalkylated derivatives . Purification typically employs recrystallization from ethanol or methanol, as demonstrated in structurally similar dimethoxybenzene derivatives . Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity .

Q. How should researchers characterize the purity and structural integrity of 1-Benzyl-2,4-dimethoxybenzene?

Key techniques include:

- NMR spectroscopy : To verify substitution patterns (e.g., methoxy and benzyl group positions) and rule out isomerization.

- X-ray crystallography : For resolving crystal packing and bond angles, particularly if the compound is prone to polymorphism .

- GC-MS or HPLC : To detect trace impurities (e.g., unreacted precursors or oxidation byproducts) .

Reference standards for comparison should be sourced from authoritative databases (e.g., NIST) to avoid misidentification .

Q. What are the primary research applications of 1-Benzyl-2,4-dimethoxybenzene in organic chemistry?

The compound serves as:

- A building block for synthesizing complex polycyclic aromatics via cross-coupling reactions (e.g., Suzuki-Miyaura).

- A model substrate for studying steric and electronic effects in electrophilic aromatic substitution .

- A precursor to bioactive molecules, such as antioxidants or antimicrobial agents, though biological activity studies require further validation .

Q. What stability considerations are critical for handling 1-Benzyl-2,4-dimethoxybenzene in laboratory settings?

The compound is sensitive to:

- Acidic conditions : May undergo demethylation or alkyl group isomerization, as observed in related dimethoxybenzene derivatives .

- Oxidation : Store under inert gas (N₂/Ar) and avoid prolonged exposure to light.

Safety protocols include using closed systems for reactions and PPE (gloves, goggles) to prevent dermal/oral exposure .

Q. How can researchers mitigate challenges in purifying 1-Benzyl-2,4-dimethoxybenzene?

- Recrystallization : Use ethanol or methanol for high-purity yields, as demonstrated for dibromo-dimethoxybenzene analogs .

- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate benzylated isomers.

- Distillation : For liquid-phase intermediates, though this is less common due to the compound’s solid state at room temperature .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzylation in 1-Benzyl-2,4-dimethoxybenzene synthesis?

The methoxy groups act as ortho/para-directing groups, favoring benzylation at the less hindered position. Computational studies (e.g., DFT calculations) can model charge distribution and steric effects to predict substitution patterns. Experimental validation via isotopic labeling (e.g., deuterated substrates) may resolve competing pathways .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of 1-Benzyl-2,4-dimethoxybenzene?

Halogenation (e.g., bromine at the 5-position) increases molecular weight and polarizability, affecting:

Q. What experimental evidence supports or contradicts proposed reaction mechanisms for acid-catalyzed isomerization?

Contradictions arise in:

- Alkyl group migration : In concentrated H₂SO₄, tert-butyl groups on dimethoxybenzenes may shift positions, complicating product identification .

- Radical intermediates : ESR studies on similar systems reveal paramagnetic species, suggesting radical pathways under harsh conditions .

Replicate experiments with controlled acid strengths and radical scavengers (e.g., TEMPO) can clarify mechanisms .

Q. How can researchers resolve discrepancies in crystallographic data for substituted dimethoxybenzene derivatives?

Q. What strategies optimize computational modeling of 1-Benzyl-2,4-dimethoxybenzene for drug discovery applications?

- Docking studies : Use crystal structures (e.g., PDB entries) to simulate interactions with biological targets.

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity data from analogs .

Ensure force fields (e.g., AMBER) are parameterized for aromatic ethers to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.